molecular formula C12H15N3O2S B5626152 N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide

N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide

Cat. No. B5626152
M. Wt: 265.33 g/mol
InChI Key: ZEFYIAHIHXUYQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves strategic annulation and functionalization steps. For example, the synthesis of ethyl 6‐aryl‐4‐oxo-4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates demonstrates the complexity and precision required in constructing such molecules, involving reactions that yield compounds with significant tautomerism and methylation leading to specific derivatives (Dolzhenko et al., 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including sulfonamide hybrids, is characterized by the presence of diverse functional groups leading to various biological activities. The sulfonamides' general formula, R-SO2NHR', illustrates the adaptability of these compounds to incorporate multiple pharmacologically active scaffolds, demonstrating their structural versatility and the impact of different substituents on their properties (Ghomashi et al., 2022).

Chemical Reactions and Properties

Benzimidazole sulfonamides engage in various chemical reactions, displaying a range of biological activities. The synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties highlight the chemical versatility and potential biological significance of these compounds (El-Gaby et al., 2002).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. For instance, the study of "4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)benzene-1,3-diol dimethyl sulfoxide monosolvate" provides insights into the crystallographic aspects and hydrogen bonding patterns, which are essential for understanding the physical characteristics of these compounds (Eltayeb et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzimidazole derivatives, are influenced by their molecular structure. The interaction of sulfonamides with metal ions to form complexes exemplifies the chemical behavior of these compounds, offering insights into their potential applications and the influence of metal coordination on their properties (Ashraf et al., 2016).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with . Some benzimidazole derivatives are known to inhibit certain enzymes, while others might interact with DNA or other cellular components .

Future Directions

The field of benzimidazole derivatives is a promising area of research due to their diverse biological activities . Future research could focus on synthesizing new derivatives, studying their properties, and exploring their potential applications in medicine and other fields.

properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-14(2)18(16,17)9-5-6-11-10(8-9)13-12-4-3-7-15(11)12/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFYIAHIHXUYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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